

Synthesizing PROTACs: A Detailed Guide Using (S,R,S)-Ahpc-C8-NH2

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Compound of Interest

Compound Name: (S,R,S)-Ahpc-C8-NH2

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Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the VHL E3 ligase ligand building block, **(S,R,S)-Ahpc-C8-NH2**. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. [1][2] **(S,R,S)-Ahpc-C8-NH2** is a readily available intermediate comprising the von Hippel-Lindau (VHL) E3 ligase ligand, a flexible 8-carbon linker, and a terminal primary amine for straightforward conjugation to a POI ligand.[3][4] This protocol details the chemical synthesis, purification, and characterization of a PROTAC via amide bond formation, a common and robust method for PROTAC assembly.

Introduction to PROTAC Technology

PROTACs represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[2] They consist of three key components: a ligand that binds to the target POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By inducing the proximity of the POI and the E3 ligase, PROTACs hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate

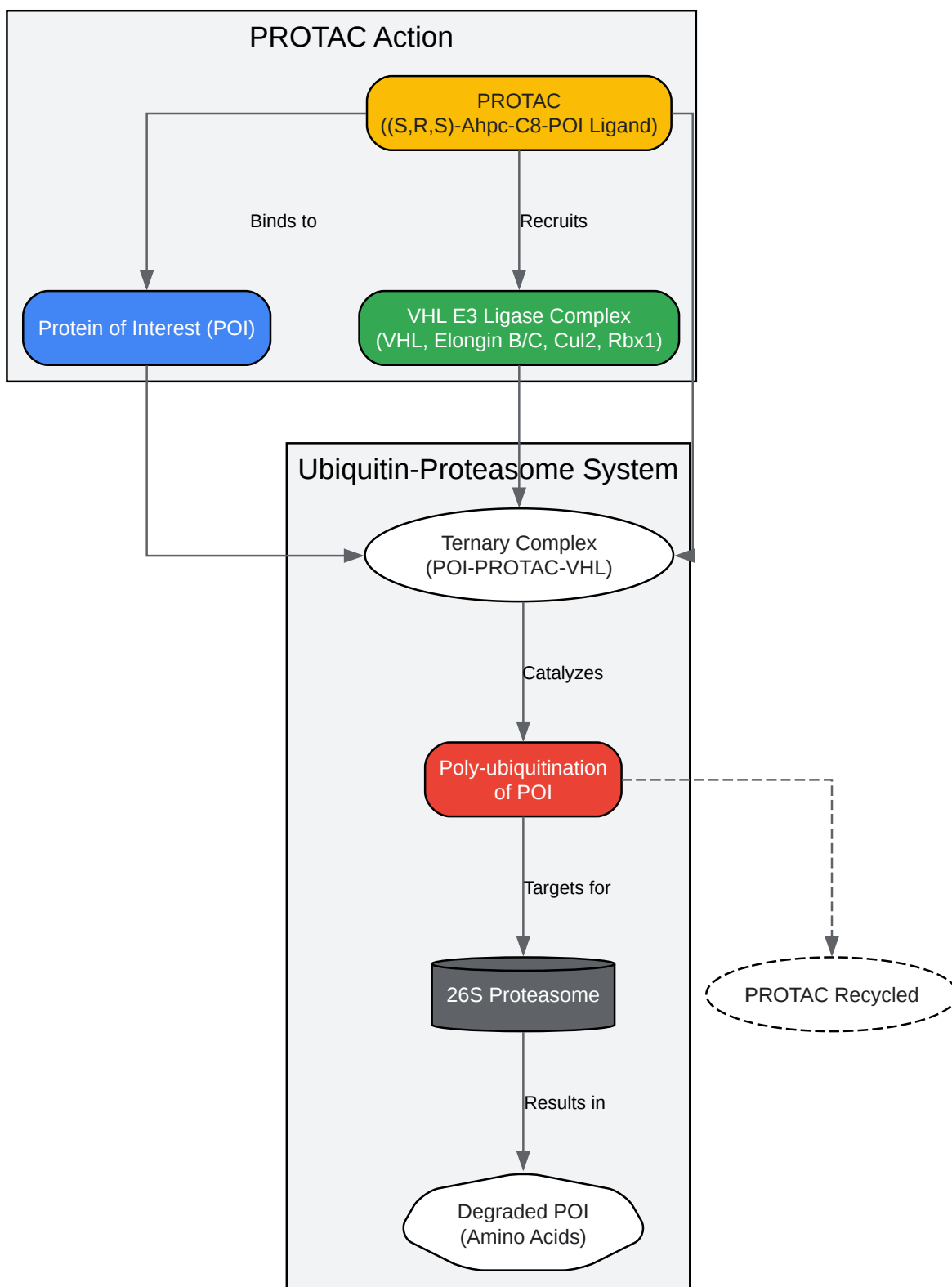
disease-causing proteins. The VHL E3 ligase is frequently utilized in PROTAC design due to its broad tissue expression and well-characterized interaction with its ligands.

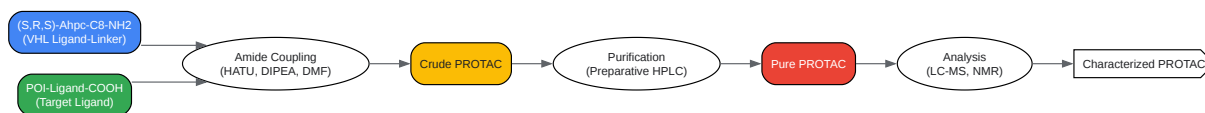
The Role of (S,R,S)-Ahpc-C8-NH₂

(S,R,S)-Ahpc-C8-NH₂ serves as a convenient and versatile building block for the synthesis of VHL-recruiting PROTACs. It incorporates a potent VHL ligand based on the VH032 scaffold, pre-functionalized with an 8-carbon alkyl linker terminating in a primary amine. This terminal amine provides a reactive handle for covalent linkage to a POI ligand, typically one that has been functionalized with a carboxylic acid, through a stable amide bond.

Signaling Pathway: VHL-Mediated Protein Degradation

The VHL E3 ubiquitin ligase complex is a multi-subunit assembly responsible for recognizing and targeting specific proteins for degradation. The core components of this complex include the von Hippel-Lindau protein (pVHL), Elongin B, Elongin C, Cullin 2 (Cul2), and Rbx1. In the context of a PROTAC, the (S,R,S)-Ahpc moiety of the molecule binds to pVHL, thereby recruiting the entire E3 ligase complex to the POI that is bound by the other end of the PROTAC. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.





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